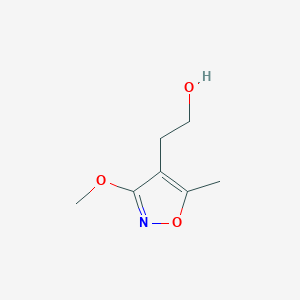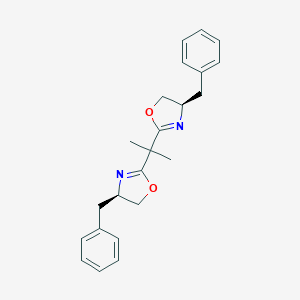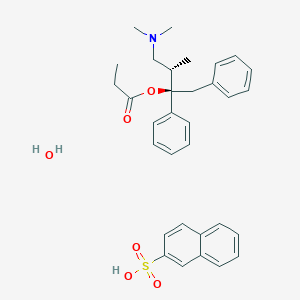![molecular formula C9H14N2O B129142 (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine CAS No. 147402-75-3](/img/structure/B129142.png)
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, also known as EIPL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the pyrrolidine class of compounds and has a unique structure that makes it an attractive candidate for drug development.
Mécanisme D'action
The exact mechanism of action of (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine is not fully understood, but it is believed to act as a modulator of the cholinergic system in the brain. The compound has been shown to increase acetylcholine release and to enhance cholinergic transmission, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine has been shown to have a number of biochemical and physiological effects, including the ability to reduce oxidative stress and inflammation in the brain. The compound has also been shown to improve mitochondrial function and to increase the expression of genes involved in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, the compound is relatively new and there is still much to be learned about its properties and potential applications.
Orientations Futures
There are a number of potential future directions for research on (2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine, including further studies on its mechanism of action and potential therapeutic applications. The compound may also be useful in the development of new drugs for the treatment of neurodegenerative diseases and other conditions affecting the central nervous system. Additionally, research on the synthesis and properties of related compounds may lead to the development of even more effective drugs in the future.
Méthodes De Synthèse
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine can be synthesized using a variety of methods, including the reaction of 3-ethyl-5-(2-nitrovinyl)isoxazole with (R)-2-pyrrolidinylmethanol. The reaction can be carried out under mild conditions and yields a high purity product.
Applications De Recherche Scientifique
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. The compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
147402-75-3 |
|---|---|
Nom du produit |
(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine |
Formule moléculaire |
C9H14N2O |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-ethyl-5-[(2R)-pyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m1/s1 |
Clé InChI |
AVRBCQVMEHMRQS-MRVPVSSYSA-N |
SMILES isomérique |
CCC1=NOC(=C1)[C@H]2CCCN2 |
SMILES |
CCC1=NOC(=C1)C2CCCN2 |
SMILES canonique |
CCC1=NOC(=C1)C2CCCN2 |
Synonymes |
Isoxazole, 3-ethyl-5-(2-pyrrolidinyl)-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)







